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Compound of Interest

Compound Name:
2-Chloro-3-(2-

thiazolylcarbonyl)pyridine

CAS No.: 191220-43-6

Cat. No.: B070196 Get Quote

Part 1: Executive Summary & Chemical Identity
2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a privileged scaffold in medicinal chemistry,

linking a pharmacologically active 2-chloropyridine ring with a thiazole moiety via a ketone

bridge.[1] This specific arrangement—a bis-heteroaryl ketone—serves as a critical intermediate

for synthesizing kinase inhibitors, fungicidal agents, and bidentate ligands for transition metal

catalysis.

The compound’s value lies in its dual reactivity:

Electrophilic Carbonyl: The ketone group allows for nucleophilic addition (e.g., Grignard

reagents) or reduction to chiral alcohols.

Nucleophilic Displacement: The 2-chloro substituent on the pyridine ring is highly activated

for SNAr reactions, enabling the introduction of amines, alkoxides, or thiols to generate

diverse libraries of bioactive molecules.

Chemical Identity Table[1]
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Property Specification

Common Name 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

IUPAC Name (2-chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone

CAS Number 191220-43-6

Molecular Formula C₉H₅ClN₂OS

Molecular Weight 224.67 g/mol

SMILES Clc1ncccc1C(=O)c2nccs2

Appearance Off-white to pale yellow solid (Typical)

Solubility
Soluble in DCM, DMSO, DMF; sparingly soluble

in water

Part 2: Synthetic Pathways & Methodology[2][3][4]
[5]
The synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine requires precise control to prevent

over-addition or self-condensation.[1] The most robust industrial route involves the metallation-

acylation of thiazole with a 2-chloronicotinic acid derivative.[1]

Core Synthetic Route: The Weinreb Amide Protocol
Direct reaction of acid chlorides with lithiated thiazoles often leads to low yields due to tertiary

alcohol formation. The Weinreb amide (N-methoxy-N-methylamide) intermediate is preferred to

arrest the reaction at the ketone stage.[1]

Step 1: Activation of 2-Chloronicotinic Acid
Reagents: 2-Chloronicotinic acid, Thionyl Chloride (SOCl₂), DMF (cat.).

Mechanism: Formation of the acid chloride.

Protocol: Reflux 2-chloronicotinic acid in SOCl₂ for 2 hours. Evaporate excess SOCl₂ to

obtain crude 2-chloronicotinoyl chloride.[1]
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Step 2: Formation of Weinreb Amide
Reagents: N,O-Dimethylhydroxylamine HCl, Triethylamine (Et₃N), DCM.

Protocol: React the crude acid chloride with N,O-dimethylhydroxylamine at 0°C. The

resulting N-methoxy-N-methyl-2-chloronicotinamide is stable and purifiable.[1]

Step 3: Lithiation and Coupling
Reagents: 2-Bromothiazole, n-Butyllithium (n-BuLi), THF.[1]

Mechanism: Lithium-Halogen exchange generates 2-lithiothiazole, which attacks the

Weinreb amide.[1] The tetrahedral intermediate is stable at low temperatures, preventing

double addition.

Protocol:

Dissolve 2-bromothiazole in anhydrous THF and cool to -78°C.

Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to generate 2-lithiothiazole.

Cannulate the Weinreb amide solution (in THF) into the lithiothiazole mixture at -78°C.

Stir for 1 hour, then quench with saturated NH₄Cl.

The hydrolysis of the intermediate yields the target ketone: 2-Chloro-3-(2-
thiazolylcarbonyl)pyridine.[1]
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Caption: Step-wise synthesis via Weinreb amide intermediate to prevent over-alkylation.

Part 3: Applications in Drug & Agrochemical
Discovery
This compound is not merely an end-product but a divergent intermediate. Its structural

features allow it to serve as a precursor for two major classes of bioactive molecules.

Kinase Inhibitor Scaffolds (Pharmaceuticals)
The pyridine-thiazole motif is a bioisostere for the biaryl systems found in many kinase

inhibitors (e.g., p38 MAPK, VEGFR inhibitors).

Mechanism: The nitrogen atoms in the pyridine and thiazole rings can form hydrogen bonds

with the hinge region of kinase ATP-binding pockets.

Utility: Researchers use CAS 191220-43-6 to synthesize "Type II" kinase inhibitors by

displacing the 2-chloro group with an aniline or urea moiety.[1]

Fungicidal Thiazole Carboxamides (Agrochemicals)
While distinct from Ethaboxam, this scaffold belongs to the broader class of thiazole-pyridine

fungicides.

Target: These compounds often target beta-tubulin assembly or succinate dehydrogenase

(SDH).[1]

Derivatization: The ketone can be reduced to a chiral alcohol or converted to an oxime ether,

a common pharmacophore in modern fungicides (e.g., similar to Picarbutrazox or

Oxathiapiprolin intermediates).

Ligand Design (Catalysis)
The N,N-bidentate structure (pyridine N and thiazole N) makes this molecule a precursor for

hemi-labile ligands used in transition metal catalysis (e.g., Palladium or Ruthenium cross-

coupling catalysts).
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Part 4: Analytical Characterization & Quality
Control[1]
To ensure the integrity of the compound for research use, the following analytical parameters

must be met.

Technique
Expected Signal /
Observation

Interpretation

¹H NMR (CDCl₃)

δ ~8.5 (dd, 1H, Py-H6), 7.9

(dd, 1H, Py-H4), 7.4 (m, 1H,

Py-H5)δ ~8.0 (d, 1H, Thiazole-

H), 7.7 (d, 1H, Thiazole-H)

Distinct aromatic region.

Pyridine protons are

deshielded by the carbonyl

and chloro groups.

¹³C NMR
Carbonyl peak at ~180 ppm.

C-Cl peak at ~150 ppm.[1]

Confirms ketone functionality

and chloropyridine core.

LC-MS (ESI)
[M+H]⁺ = 225.0 / 227.0 (3:1

ratio)

Characteristic Chlorine isotope

pattern (³⁵Cl/³⁷Cl) confirms the

presence of one chlorine atom.

IR Spectroscopy
Strong band at 1640–1660

cm⁻¹ (C=O)

Confirms the presence of the

diaryl ketone.

Part 5: Safety & Handling (MSDS Summary)
Hazard Classification:

Acute Toxicity: Harmful if swallowed (H302).

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

Sensitization: Potential skin sensitizer due to the reactive 2-chloropyridine moiety.[1]

Handling Protocol:

Engineering Controls: Always handle in a fume hood to avoid inhalation of dust or aerosols.

PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere

(Argon/Nitrogen) to prevent hydrolysis or degradation.

Spill Response: Sweep up solid spills without creating dust. Neutralize surfaces with a dilute

bicarbonate solution if necessary.

References
Chemical Identity & CAS Verification

Source: ChemicalBook & Fluorochem D

Entry:2-Chloro-3-(2-thiazolylcarbonyl)pyridine (CAS 191220-43-6).[1][2][3][4]

Synthetic Methodology (Weinreb Amide Route)

Thiazole-Pyridine Scaffolds in Medicinal Chemistry

Context: Utility of thiazole-pyridine motifs in kinase inhibition.[1]

Source:Journal of Medicinal Chemistry. "Discovery of Thiazole-Pyridine Inhibitors".
(General Reference for Scaffold Utility).

Context: Structural analogs in fungicide discovery (Ethaboxam/Thifluzamide classes).
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To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-3-(2-
thiazolylcarbonyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070196#2-chloro-3-2-thiazolylcarbonyl-pyridine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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